molecular formula C48H90CaO8 B12661265 Calcium octadecyl adipate CAS No. 94109-12-3

Calcium octadecyl adipate

Cat. No.: B12661265
CAS No.: 94109-12-3
M. Wt: 835.3 g/mol
InChI Key: MHWFJVAQXWALEI-UHFFFAOYSA-L
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Description

Calcium octadecyl adipate is a chemical compound formed by the reaction of calcium ions with octadecyl adipate. This compound is known for its unique properties, which make it useful in various industrial and scientific applications. It is often used as a stabilizer and lubricant in different formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium octadecyl adipate can be synthesized through a reaction between calcium salts and octadecyl adipate under controlled conditions. The reaction typically involves the use of calcium chloride or calcium acetate as the calcium source. The reaction is carried out in an organic solvent, such as toluene or hexane, at elevated temperatures to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the pure compound. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Calcium octadecyl adipate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives.

Scientific Research Applications

Calcium octadecyl adipate has several scientific research applications, including:

    Chemistry: It is used as a stabilizer in polymer chemistry and as a lubricant in various chemical processes.

    Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of biological membranes.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility.

    Industry: It is widely used in the production of plastics, lubricants, and other industrial products.

Mechanism of Action

The mechanism by which calcium octadecyl adipate exerts its effects involves its interaction with other molecules. In biological systems, it can interact with cell membranes, stabilizing them and preventing degradation. In industrial applications, it acts as a lubricant by reducing friction between surfaces.

Comparison with Similar Compounds

Similar Compounds

    Calcium stearate: Similar in structure but with a shorter carbon chain.

    Calcium oleate: Contains an unsaturated fatty acid chain.

    Calcium palmitate: Similar but with a different fatty acid chain length.

Uniqueness

Calcium octadecyl adipate is unique due to its long carbon chain, which provides enhanced lubricating properties and stability compared to other calcium salts. This makes it particularly useful in applications requiring high-performance lubricants and stabilizers.

Properties

CAS No.

94109-12-3

Molecular Formula

C48H90CaO8

Molecular Weight

835.3 g/mol

IUPAC Name

calcium;6-octadecoxy-6-oxohexanoate

InChI

InChI=1S/2C24H46O4.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-24(27)21-18-17-20-23(25)26;/h2*2-22H2,1H3,(H,25,26);/q;;+2/p-2

InChI Key

MHWFJVAQXWALEI-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)[O-].[Ca+2]

Origin of Product

United States

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